molecular formula C12H14ClNO2 B1420334 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide CAS No. 1097816-80-2

2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide

Cat. No.: B1420334
CAS No.: 1097816-80-2
M. Wt: 239.7 g/mol
InChI Key: PLDHGUYEVLGTRL-UHFFFAOYSA-N
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Description

2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide is an organic compound with the molecular formula C12H14ClNO2 It is a derivative of benzopyran, a bicyclic structure that includes a benzene ring fused to a pyran ring

Properties

IUPAC Name

2-chloro-N-(3,4-dihydro-2H-chromen-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-8(13)12(15)14-10-6-7-16-11-5-3-2-4-9(10)11/h2-5,8,10H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDHGUYEVLGTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCOC2=CC=CC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide typically involves the reaction of 3,4-dihydro-2H-1-benzopyran-4-amine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The benzopyran ring can be oxidized to form different derivatives.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Nucleophilic substitution: Products include azides or thiocyanates.

    Oxidation: Products include various oxidized benzopyran derivatives.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide exhibit significant anticancer properties. The benzopyran structure is known for its ability to interact with various biological targets, making it a candidate for drug development against cancer.

Case Study: Inhibition of Cancer Cell Proliferation
A study investigated the effect of benzopyran derivatives on cancer cell lines, showing that modifications in the molecular structure can enhance cytotoxicity. The compound was tested against breast and prostate cancer cells, demonstrating an IC50 value of 25 µM, indicating effective inhibition of cell growth .

Agrochemicals

Pesticidal Properties
The compound's structural features suggest potential use as a pesticide. Its chlorinated benzopyran moiety may enhance biological activity against pests while minimizing environmental impact.

Case Study: Insecticidal Activity
Field trials conducted on crops treated with formulations containing this compound showed a reduction in pest populations by over 60% compared to untreated controls. This highlights its effectiveness as an insecticide while being less harmful to beneficial insects .

Material Science

Polymer Additives
The unique properties of this compound make it suitable for use as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties can lead to improved performance in various applications.

Data Table: Performance Metrics of Polymer Composites

PropertyControl SampleSample with this compound
Tensile Strength (MPa)3045
Thermal Stability (°C)200250
Impact Resistance (J/m²)510

This table illustrates the enhancement in mechanical properties when the compound is incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzopyran moiety can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,4-dihydro-2H-chromen-4-yl)propanamide
  • 4-(4-hydroxyphenyl)-2,2,4-trimethylchroman
  • 7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde

Uniqueness

2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the amide group allows for a range of chemical modifications and interactions that are not possible with other benzopyran derivatives.

Biological Activity

2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide is a compound that belongs to the class of benzopyran derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClNOC_{12}H_{14}ClNO, with a molecular weight of approximately 239.7 g/mol. The structure features a benzopyran moiety that is known for its pharmacological properties.

Anticancer Activity

Research indicates that compounds derived from benzopyran have significant anticancer properties. A study involving various derivatives demonstrated that certain benzopyran analogs exhibited potent cytotoxic effects against human cancer cell lines such as HL-60 (promyelocytic leukemia) and HSC (squamous cell carcinoma) lines. The IC50 values for these compounds ranged from 5 to 28 μM, indicating effective inhibition of cancer cell proliferation .

Table 1: Cytotoxicity Data of Benzopyran Derivatives

CompoundCell LineIC50 (μM)Selectivity Index
1aHSC-2105
1bHSC-3156
1cHL-60204
1dHSC-4125

The selectivity index (SI) is defined as the ratio of the IC50 value in normal cells to that in cancer cells, indicating the compound's ability to preferentially target malignant cells over normal cells.

The mechanism by which benzopyran derivatives exert their anticancer effects may involve the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptosis-related proteins. Additionally, molecular docking studies suggest that these compounds can interact with specific target proteins involved in cancer progression .

In Vivo Studies

In vivo toxicity studies conducted on mice showed that doses up to 300 mg/kg did not result in mortality, indicating a favorable safety profile for these compounds. Minimal neurotoxicity was observed at higher doses, suggesting that these compounds could be further developed for therapeutic use with careful dosing considerations .

Other Biological Activities

Apart from anticancer effects, benzopyran derivatives have been reported to exhibit anti-inflammatory and antimicrobial activities. For instance, some studies highlighted their potential in inhibiting inflammatory pathways and providing protection against bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide
Reactant of Route 2
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2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide

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